Oxyskyrin

Description

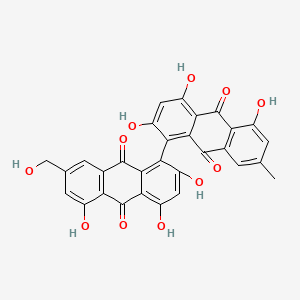

Oxyskyrin is a dimeric anthraquinone derivative produced by endophytic fungi such as Penicillium pinophilum, Talaromyces spp., and Talaromyces wortmannii. It belongs to the anthraquinone class of secondary metabolites, characterized by two anthraquinone moieties linked via a C–C bond . Structurally, this compound differs from its monomeric counterparts (e.g., emodin) by the presence of additional hydroxyl groups and dimerization, which enhances its redox activity and bioactivity . This compound has been isolated from diverse fungal sources, including Aloe vera-associated T. wortmannii and marine sponge-derived Talaromyces strains, highlighting its ecological versatility .

Properties

CAS No. |

23310-12-5 |

|---|---|

Molecular Formula |

C30H18O11 |

Molecular Weight |

554.5 g/mol |

IUPAC Name |

2,4,5-trihydroxy-7-methyl-1-[2,4,5-trihydroxy-7-(hydroxymethyl)-9,10-dioxoanthracen-1-yl]anthracene-9,10-dione |

InChI |

InChI=1S/C30H18O11/c1-9-2-11-19(13(32)3-9)29(40)23-17(36)6-15(34)21(25(23)27(11)38)22-16(35)7-18(37)24-26(22)28(39)12-4-10(8-31)5-14(33)20(12)30(24)41/h2-7,31-37H,8H2,1H3 |

InChI Key |

BTHHWOXILLICEL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

Oxyskyrin shares structural similarities with skyrin, dicatenarin, and rugulosins but differs in hydroxylation patterns and dimerization sites. Key structural and functional distinctions include:

Key Observations :

- Hydroxylation and Bioactivity: The phenolic hydroxyl groups in this compound enhance its oxidative stress-inducing capacity, critical for apoptosis in cancer cells . However, skyrin and dicatenarin exhibit superior anticancer potency due to optimized redox-active moieties .

- Antibacterial Activity: While this compound is rarely directly tested, skyrin and rugulosins show marked activity against Gram-positive pathogens like MRSA and S. aureus .

Cytotoxic and Anticancer Activity

- This compound : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: ~30–50 µg/mL) but is less potent than skyrin and dicatenarin in pancreatic cancer models .

- Skyrin : Exhibits IC₅₀ values of 27 µg/mL against MIA PaCa-2 cells, linked to ROS generation and mitochondrial pathway activation .

- Dicatenarin : The most potent compound in its class (IC₅₀: 12 µg/mL), likely due to methoxy groups enhancing membrane permeability .

Metabolic Production and Yield

This compound is produced in lower quantities compared to skyrin and other anthraquinones. For example, Penicillium silybi yields 0.05 µg/g of this compound versus 0.15 µg/g of skyrin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.